molecular formula C14H13F3N2OS2 B2477101 N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide CAS No. 1427928-56-0

N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide

Cat. No. B2477101
CAS RN: 1427928-56-0
M. Wt: 346.39
InChI Key: NKOLOWZZWSOYQF-UHFFFAOYSA-N
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Description

N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTB is a small molecule that has shown potential in various applications, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide is not fully understood. However, it has been suggested that N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death process. N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide has also been shown to inhibit the expression of various inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide inhibits the growth of cancer cells by inducing apoptosis. N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide has also been shown to inhibit the expression of various inflammatory cytokines, which may contribute to its anti-inflammatory properties. In vivo studies have shown that N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide has antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide has also been shown to exhibit potent anticancer and anti-inflammatory properties. However, one of the limitations of N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the research and development of N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide. Another direction is the investigation of the mechanism of action of N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide to further understand its anticancer and anti-inflammatory properties. Additionally, the development of N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide derivatives with improved solubility and bioavailability may lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide involves the reaction of 4-cyanothiophenol with 4-chloro-3-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide through further reactions. The synthesis of N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide has shown potential in various scientific research applications. One of the most significant applications of N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide is in medicinal chemistry. N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(4-cyanothian-4-yl)-4-(trifluoromethylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS2/c15-14(16,17)22-11-3-1-10(2-4-11)12(20)19-13(9-18)5-7-21-8-6-13/h1-4H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOLOWZZWSOYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide

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